molecular formula C13H14N2OS B375555 N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide CAS No. 349133-54-6

N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide

Cat. No.: B375555
CAS No.: 349133-54-6
M. Wt: 246.33g/mol
InChI Key: FKWCVDNYNWVSSL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of thiophene-carboxamide hybrids, which are recognized as privileged structures in the development of bioactive molecules. Recent scientific investigations into structurally similar compounds have highlighted their potential in oncology research . Specifically, thiophene derivatives incorporating a dimethylaniline moiety have demonstrated promising in vitro anticancer activities against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The core thiophene carboxamide scaffold is also a subject of study in other therapeutic areas, with research indicating its presence in molecules investigated as potential antiviral and antibacterial agents . The mechanism of action for these compounds is an active area of research; molecular docking simulations performed on analogous compounds suggest that they may exert their biological effects by interacting with key enzymatic targets involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) . This product is intended for research purposes to further explore these and other potential biochemical applications. It is supplied for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWCVDNYNWVSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Chemical Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using potassium permanganate.
  • Reduction : Reduction to alcohols or amines can be achieved with sodium borohydride.
  • Substitution : Electrophilic substitution can introduce new functional groups.

Biology

The compound has been investigated for its potential as an antimicrobial agent and a kinase inhibitor . Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of thiophene-2-carboxamide showed promising antibacterial effects against resistant bacterial strains. The compound acts as a prodrug requiring activation by nitroreductases within bacterial cells for its antibacterial action .

Medicine

This compound has been explored for its anti-inflammatory and anticancer properties . It has shown potential in inhibiting certain enzymes involved in cancer progression and inflammation.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines, suggesting potential development into anticancer agents . In vitro tests revealed IC50 values in the low micromolar range against hepatocellular carcinoma cells.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and thiophene backbone significantly influence molecular weight, solubility, and bioactivity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N-[4-(Dimethylamino)phenyl]thiophene-2-carboxamide C₁₃H₁₅N₃OS* 273.34 4-(Dimethylamino)phenyl Enhanced solubility due to -N(CH₃)₂; potential CNS targeting
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.26 2-Nitrophenyl Crystalline (m.p. 397 K); hydrogen bonding; antibacterial/antifungal
N-{4-[Acetyl(methyl)amino]phenyl}thiophene-2-carboxamide C₁₄H₁₄N₂O₂S 274.34 4-(Acetyl(methyl)amino)phenyl Moderate lipophilicity; uncharacterized bioactivity
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-Chlorophenyl, sulfonyl, chlorobenzyl High molecular weight; halogenated (lipophilic)

*Calculated based on structural analysis.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound increases solubility and may improve blood-brain barrier penetration compared to nitro () or halogenated () analogs, which are more lipophilic but less soluble .
  • Crystallinity: Nitro-substituted derivatives exhibit higher melting points (e.g., 397 K in ) due to intermolecular hydrogen bonding, whereas dimethylamino groups likely reduce crystallinity .

Spectral and Analytical Data

  • NMR and MS Profiles: Benzo[b]thiophene analogs () show distinct ¹H/¹³C NMR shifts for substituents (e.g., carbamoyl, acetamido), aiding structural validation. The target compound’s dimethylamino group would likely produce a singlet at δ ~2.8–3.2 ppm for -N(CH₃)₂ .
  • LCMS Purity : Analogs in and achieve >95% purity via silica gel chromatography, suggesting feasible purification for the target compound .

Biological Activity

N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound is synthesized through a series of chemical reactions involving thiophene derivatives. The general synthetic route involves the formation of thiophene-2-carboxylic acid derivatives followed by amide coupling with 4-(dimethylamino)aniline. This method ensures high yields and purity, making it suitable for further biological evaluation.

Anticancer Properties

This compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation effectively. The following table summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)1.2
MDA-MB-231 (breast cancer)26.8
A549 (lung cancer)0.45
HeLa (cervical cancer)0.75

These results indicate that this compound is comparable to established chemotherapeutic agents like Doxorubicin, which has an IC50 of 1.1 µM against HepG2 cells .

The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells. It has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through mitochondrial pathways, as evidenced by increased caspase-9 activation .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of thiophene derivatives, including this compound. It has shown potent activity against various bacterial strains, including E. coli, Klebsiella spp., and Salmonella spp. The compound acts as a prodrug requiring activation by specific bacterial nitroreductases .

Case Studies

  • Anticancer Efficacy : In a study comparing multiple thiophene derivatives, this compound was highlighted for its superior activity against HepG2 and MDA-MB-231 cell lines, showcasing its potential as a lead compound in anticancer drug development .
  • Antimicrobial Screening : A phenotypic screening cascade revealed that thiophene carboxamides, including our compound of interest, displayed significant antibacterial properties, particularly against efflux-deficient strains of E. coli. This suggests a promising avenue for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization protocols for N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation of thiophene-2-carboxylic acid derivatives with 4-(dimethylamino)aniline. Key steps include:

  • Activation : Use coupling agents like EDC/HOBT for amide bond formation .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Characterization :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on aromatic protons (δ 6.8–8.0 ppm) and dimethylamino group (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • Yield Optimization : Adjust reaction temperature (80–100°C) and solvent (DMF or THF) to improve efficiency .

Q. How should researchers address discrepancies in NMR data for aromatic protons of this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. To resolve:

  • Variable Temperature NMR : Perform experiments (e.g., 25°C to 60°C) to identify dynamic processes .
  • Deuterated Solvent Comparison : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess solvent-induced shifts .
  • 2D NMR : Use COSY and HSQC to confirm connectivity and resolve overlapping signals .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, lab coat, and goggles due to potential irritancy (based on thiophene-2-carboxylic acid analogs) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for crystallizing this compound to determine its solid-state structure?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., ethanol/water, acetone/hexane) to induce slow crystallization .
  • X-ray Diffraction (XRD) : Use single-crystal XRD to resolve π-π stacking interactions and hydrogen bonding patterns. Compare with analogs like N-(4-{4-[2-(trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate .
  • Thermal Analysis : Perform DSC to identify polymorphic transitions .

Q. How can computational methods predict the electronic properties and binding affinity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps and charge distribution .
  • Molecular Docking : Screen against targets like SARS-CoV-2 Mpro^\text{pro} protease (PDB: 6LU7) to assess binding modes, leveraging structural insights from thiophene-based protease inhibitors .
  • MD Simulations : Run 100 ns simulations in explicit solvent to evaluate stability of ligand-protein complexes .

Q. What experimental approaches validate the biological activity of this compound as a kinase or protease inhibitor?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ or TR-FRET assays to measure inhibition of BTK or EGFR kinases, referencing analogs like GDC-0834 (a BTK inhibitor with a thiophene carboxamide scaffold) .
  • Protease Inhibition : Conduct FRET-based assays with fluorogenic substrates (e.g., Dabcyl-Edans) for SARS-CoV-2 Mpro^\text{pro}, comparing IC50_{50} values to known inhibitors .
  • Cellular Toxicity : Perform MTT assays on HEK293 or HeLa cells to establish selectivity indices .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1 nM–100 µM) and normalization to positive controls (e.g., staurosporine for kinases) .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds, such as N-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl] derivatives, to identify structure-activity trends .

Methodological Notes

  • Synthesis References : Prioritize protocols from peer-reviewed journals over commercial sources (e.g., avoid ) .
  • Advanced Characterization : Combine experimental (XRD, NMR) and computational (DFT, docking) data for robust structural and functional insights .
  • Biological Studies : Use standardized assays and report full experimental conditions (pH, temperature, buffer) to ensure reproducibility .

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